Ribociclib

Vue d'ensemble

Description

Ribociclib est un inhibiteur sélectif des kinases dépendantes des cyclines, ciblant spécifiquement la kinase dépendante des cyclines 4 et la kinase dépendante des cyclines 6. Il est principalement utilisé dans le traitement du cancer du sein avancé ou métastatique, positif aux récepteurs hormonaux et négatif au récepteur 2 du facteur de croissance épidermique humain. This compound a été développé par Novartis et Astex Pharmaceuticals et a reçu l'approbation de la Food and Drug Administration des États-Unis en mars 2017 .

Applications De Recherche Scientifique

Ribociclib has a wide range of applications in scientific research:

Chemistry: It is used to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.

Biology: this compound is employed in research on cell proliferation and cancer biology.

Medicine: It is extensively used in clinical trials and studies for the treatment of breast cancer and other solid tumors.

Industry: This compound is used in the pharmaceutical industry for the development of targeted cancer therapies

Mécanisme D'action

Target of Action

Ribociclib is a selective cyclin-dependent kinase inhibitor . It primarily targets two proteins: cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins play a crucial role in cell cycle regulation, and when over-activated, they can enable cancer cells to grow and divide too quickly .

Mode of Action

This compound interacts with its targets, CDK4 and CDK6, by competitively binding to the ATP-binding pockets of these kinases . This interaction blocks the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression and inducing G1 phase arrest . By inhibiting CDK4/6 activity, this compound interferes with signals that tell cancer cells to quickly reproduce, helping to slow or even stop the growth or spread of cancer cells .

Biochemical Pathways

This compound acts directly on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway to block cell-cycle progression . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . The pathway may also be impacted by inhibitors of other pathways acting upstream of CDK4/6, providing a rationale for dual inhibition .

Pharmacokinetics

This compound is moderately to highly absorbed across species, with an oral bioavailability of approximately 59% in humans . It is extensively metabolized in vivo, predominantly by oxidative pathways mediated by CYP3A4, ultimately forming N-demethylated metabolite M4, and to a lesser extent, by FMO3, forming N-hydroxylated metabolite M13 . In humans, 69.1% and 22.6% of the radiolabeled dose were excreted in feces and urine, respectively .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of cell cycle progression. By blocking the action of CDK4 and 6, this compound interferes with signals that tell cancer cells to quickly reproduce . This helps slow or even stop the growth or spread of cancer cells .

Action Environment

Environmental factors such as age, sex, concomitant alcohol consumption, and metabolic syndrome have been identified as risk factors that could influence the action, efficacy, and stability of this compound . Reactive drug metabolites can induce oxidative and organelle stress and interfere with bile acid transport, resulting in adaptive immune responses in genetically susceptible individuals .

Analyse Biochimique

Biochemical Properties

Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . It interacts with these proteins to inhibit their activity, thereby slowing down the progression of cancer . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing the phosphorylation of retinoblastoma protein (Rb), a key protein in cell cycle progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound works by disrupting the cell cycle, preventing cancer cells from replicating . It interferes with the growth of cancer cells, which are eventually destroyed . Since the growth of normal cells may also be affected by the medicine, other unwanted effects will also occur .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CDK4/6, inhibiting their activity and preventing them from phosphorylating the Rb protein . This prevents the cell from progressing from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle . This ensures that conditions are appropriate for cell growth and division before the cell is irreversibly committed to division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in Rb-positive preclinical tumor models, this compound demonstrated complete dephosphorylation of Rb, as well as dose-dependent G1 cell cycle arrest and tumor regression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . For this compound, exposure increases under- and over-proportionally with an increasing dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4 . The metabolites of this compound are not of clinical significance .

Transport and Distribution

This compound has a moderate human protein binding (± 70%), and is equally distributed in plasma and red blood cells . The apparent volume of distribution was estimated at 1090 L, using a population pharmacokinetic analysis .

Subcellular Localization

The subcellular localization of this compound is primarily at the active sites of the CDK4/6 enzymes . This is where it exerts its effects, inhibiting the activity of these enzymes and preventing them from phosphorylating the Rb protein .

Méthodes De Préparation

La synthèse de Ribociclib implique plusieurs étapes clés :

Halogénation : Le N,N-diméthyl-2-carbonyl-propanamide est halogéné pour former du N,N-diméthyl-1-halo-2-carbonyl-propanamide.

Substitution : L'intermédiaire halogéné réagit avec le malononitrile pour produire du N,N-diméthyl-1,1-dicyano-3-carbonyl-butyramide.

Cyclisation : Cet intermédiaire subit une cyclisation pour former du 2-méthoxy-5-(N,N-diméthyl-formamido)-3-pyrrylformonitrile.

Analyse Des Réactions Chimiques

Ribociclib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des métabolites hydroxylés.

Réduction : Il peut également subir des réactions de réduction.

Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant son cycle pipérazine.

Les réactifs couramment utilisés dans ces réactions comprennent le cyanure de potassium pour piéger les intermédiaires réactifs et divers agents oxydants et réducteurs. Les principaux produits formés à partir de ces réactions sont des métabolites hydroxylés et réduits .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier l'inhibition des kinases dépendantes des cyclines et leur rôle dans la régulation du cycle cellulaire.

Biologie : this compound est utilisé dans la recherche sur la prolifération cellulaire et la biologie du cancer.

Médecine : Il est largement utilisé dans les essais cliniques et les études pour le traitement du cancer du sein et d'autres tumeurs solides.

Industrie : This compound est utilisé dans l'industrie pharmaceutique pour le développement de thérapies anticancéreuses ciblées

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la kinase dépendante des cyclines 4 et la kinase dépendante des cyclines 6. Ces kinases sont essentielles à la progression du cycle cellulaire de la phase G1 à la phase S. En inhibant ces kinases, this compound empêche la phosphorylation de la protéine rétinoblaste, arrêtant ainsi la progression du cycle cellulaire et inhibant la prolifération des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Ribociclib est souvent comparé à d'autres inhibiteurs des kinases dépendantes des cyclines tels que Palbociclib et Abémaciclib. Bien que les trois composés ciblent la kinase dépendante des cyclines 4 et la kinase dépendante des cyclines 6, ils diffèrent par leurs profils pharmacocinétiques et leurs profils d'effets secondaires :

Palbociclib : Connu pour sa pharmacocinétique proportionnelle à la dose et son risque plus élevé de neutropénie.

Abémaciclib : Présente une relation claire entre l'exposition et l'efficacité et possède des métabolites actifs qui contribuent à ses effets.

This compound : Remarquable pour son profil de tolérance gérable et son efficacité en association avec d'autres thérapies

Ces différences mettent en évidence les propriétés uniques de this compound, ce qui en fait une option précieuse dans le traitement du cancer du sein avancé ou métastatique, positif aux récepteurs hormonaux et négatif au récepteur 2 du facteur de croissance épidermique humain.

Propriétés

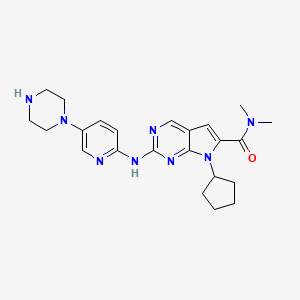

IUPAC Name |

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHGRAEPCAFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021027 | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1211441-98-3 | |

| Record name | Ribociclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribociclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)